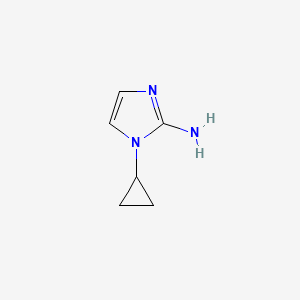

1-cyclopropyl-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

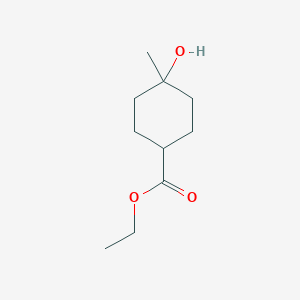

1-cyclopropyl-1H-imidazol-2-amine is a compound with the CAS Number: 1540194-36-2 . It has a molecular weight of 123.16 . The IUPAC name for this compound is 1-cyclopropyl-1H-imidazol-2-amine .

Molecular Structure Analysis

The molecular structure of 1-cyclopropyl-1H-imidazol-2-amine consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

1-cyclopropyl-1H-imidazol-2-amine is a powder at room temperature . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Copper-Catalyzed Chan-Lam Cyclopropylation: This technique is significant for medicinal chemistry as it allows the creation of small molecules with cyclopropane-heteroatom linkages. This method employs potassium cyclopropyl trifluoroborate and Cu(OAc)2 for the catalysis, offering an efficient route for synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives with various functional groups (J. Derosa et al., 2018).

Green Chemistry Applications

- Eco-Friendly Synthesis of Imidazole Derivatives: The microwave-assisted synthesis of 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives is noteworthy for its environmental friendliness, operational simplicity, and high yield. This process uses aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile in pyridine (K. Sadek et al., 2018).

Potential Medical Applications

- Synthesis of Tetrasubstituted Imidazoles as IDH1 Inhibitors: A protocol for the ecofriendly synthesis of 1,2,4,5-tetrasubstituted imidazoles is developed, some of which, bearing a cyclopropyl substituent, could potentially inhibit mutant isocitrate dehydrogenase 1 (IDH1), a target in cancer therapy (M. Shekarchi & F. Behbahani, 2020).

Environmental Applications

- CO2 Capture by Task-Specific Ionic Liquid: A unique application involves a new ionic liquid that reacts reversibly with CO2, sequestering it as a carbamate salt. This liquid is comparable in efficiency for CO2 capture to commercial amine sequestering reagents, but it is nonvolatile and does not require water to function (Eleanor D. Bates et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

1-cyclopropylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCWQOHKTHMBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-1H-imidazol-2-amine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)

![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)

![N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2829359.png)

![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)

![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2829371.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)